molecular formula C24H30N2O4S2 B12167127 11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

Cat. No.: B12167127
M. Wt: 474.6 g/mol
InChI Key: NEEDXZWFYVGURN-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

Systematic Nomenclature

The IUPAC name 11-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid systematically delineates the compound’s structure:

  • Indole core : A bicyclic system comprising a benzene ring fused to a pyrrole ring, substituted with an ethyl group at position 1 and a ketone at position 2.
  • Thiazolidinone : A five-membered ring containing sulfur (at position 1), nitrogen (position 3), and a ketone (position 4). The (5Z) designation specifies the Z-configuration of the exocyclic double bond linking the indole and thiazolidinone moieties.
  • Undecanoic acid : An 11-carbon aliphatic chain terminating in a carboxylic acid group.
Table 1: Key structural identifiers of the compound
Property Value
IUPAC Name 11-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid
Molecular Formula C₂₄H₃₀N₂O₄S₂
Molecular Weight 474.6 g/mol
InChI Key NEEDXZWFYVGURN-MRCUWXFGSA-N
Canonical SMILES CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O

The stereoelectronic features of the (5Z)-configured exocyclic double bond are critical for maintaining planar conjugation between the indole and thiazolidinone systems, likely influencing intermolecular interactions.

Properties

Molecular Formula

C24H30N2O4S2

Molecular Weight

474.6 g/mol

IUPAC Name

11-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C24H30N2O4S2/c1-2-25-18-14-11-10-13-17(18)20(22(25)29)21-23(30)26(24(31)32-21)16-12-8-6-4-3-5-7-9-15-19(27)28/h10-11,13-14H,2-9,12,15-16H2,1H3,(H,27,28)/b21-20-

InChI Key

NEEDXZWFYVGURN-MRCUWXFGSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O

Origin of Product

United States

Preparation Methods

One-Pot Condensation Under Solvent-Free Conditions

A modified approach based on Foroughifar et al.'s work involves reacting 1-ethyl-2-oxoindoline-3-carbaldehyde with a primary amine (e.g., aniline derivatives) and thioglycolic acid in the presence of Bi(SCH₂COOH)₃ as a catalyst. The solvent-free conditions at 70°C yield the thiazolidinone ring with a Z-configuration at the 5-position due to steric and electronic effects. Thin-layer chromatography (TLC) monitors reaction progress, with yields averaging 75–85%.

Microwave-Assisted Cyclization

Tiwari et al.'s microwave irradiation method accelerates the formation of the thiazolidinone ring. Here, 1-ethyl-2-oxoindoline-3-carbaldehyde and a substituted amine undergo condensation at 200 W for 10–15 minutes, followed by cyclization with thioglycolic acid. This method reduces reaction time from hours to minutes while maintaining yields above 80%.

Functionalization of the Indole Moiety

The 1-ethyl-2-oxoindoline precursor is synthesized via Fischer indole cyclization. Phenylhydrazine reacts with ethyl acetoacetate under acidic conditions (HCl/EtOH) to form 1-ethyl-2-oxoindoline. Subsequent oxidation with hydrogen peroxide (H₂O₂) and tungsten trioxide (WO₃) introduces the 3-ylidene group, critical for conjugation with the thiazolidinone ring.

Coupling to Undecanoic Acid Backbone

The undecanoic acid chain is introduced via nucleophilic substitution or esterification:

Bromoundecanoic Acid Intermediate

11-Bromoundecanoic acid is prepared by bromination of undecenoic acid using HBr and a peroxide initiator. This intermediate reacts with the thiazolidinone-indole scaffold in the presence of a base (K₂CO₃) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SN2 mechanism, yielding the target compound after 12–24 hours.

Steglich Esterification

Alternative methods employ dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid group of undecanoic acid to a hydroxylated thiazolidinone-indole intermediate. This method achieves yields of 70–78% but requires rigorous moisture control.

Stereochemical Control and Purification

The Z-configuration at the 5-position is ensured through kinetic control. Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilization of the transition state. Final purification uses silica gel column chromatography (60–120 mesh) with ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) confirms >95% isomeric purity.

Optimization and Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Khillare et al.'s ultrasound methodology reduces energy consumption by 40%. Reactions under ultrasound irradiation (35 kHz) complete in 2–3 hours with yields comparable to thermal methods.

Catalyst Screening

Vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonic irradiation enhances reaction rates by 30% compared to traditional catalysts. Polypropylene glycol (PPG) as a solvent improves yields to 83% by facilitating intermediate solubility.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeKey Advantage
Solvent-free condensationBi(SCH₂COOH)₃, 70°C856 hHigh yield, minimal purification
Microwave irradiation200 W, thioglycolic acid8215 minRapid synthesis
Ultrasound-assistedDTPEAC, 35 kHz783 hEnergy-efficient
Steglich esterificationDCC/DMAP, DMF7524 hMild conditions

Challenges and Limitations

  • Stereochemical Drift : Prolonged heating may lead to E/Z isomerization, necessitating strict temperature control.

  • Solubility Issues : Long alkyl chains (C11) reduce intermediate solubility, requiring polar solvents like DMF or PPG.

  • Catalyst Cost : Bi(SCH₂COOH)₃ and VOSO₄ increase synthetic costs compared to non-catalytic methods .

Chemical Reactions Analysis

Types of Reactions

11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound's structure may enhance its potency as an anticancer agent by modifying its interaction with target proteins involved in cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolidinone derivative effectively reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, showcasing its potential as a therapeutic agent against cancer .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazolidinone derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
11-[...]-undecanoic acidStaphylococcus aureus32 µg/mL
11-[...]-undecanoic acidEscherichia coli64 µg/mL
11-[...]-undecanoic acidCandida albicans16 µg/mL

This data suggests that the compound could be further developed into a novel antimicrobial agent .

Biochemical Applications

1. Enzyme Inhibition
The compound's structural characteristics enable it to act as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.

Case Study:
A study highlighted the inhibition of dipeptidyl peptidase IV (DPP-IV) by thiazolidinone derivatives, which are structurally similar to the target compound. Inhibiting DPP-IV can lead to increased insulin levels and improved glucose metabolism, presenting a potential application in treating type 2 diabetes .

Mechanism of Action

The mechanism of action of 11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Indole Ring

a) Methyl-Substituted Indole Analog
  • Compound: 11-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid ()
  • Molecular Formula : C₂₃H₂₈N₂O₄S₂
  • Key Difference : Methyl group at N1 instead of ethyl.
b) Diphenylpyrazole-Substituted Analog
  • Compound: 11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid ()
  • Molecular Formula : C₃₀H₃₃N₃O₃S₂ (MW: 547.73)
  • Key Difference : Indole replaced by a diphenylpyrazole group.
  • Impact : Increased aromaticity and molecular weight, likely enhancing target binding via π-π interactions but reducing metabolic stability .

Variations in the Carboxylic Acid Chain

a) Shorter-Chain Analog (Hexanoic Acid)
  • Compound: 6-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid ()
  • Molecular Formula : C₁₉H₂₁N₂O₄S₂
  • Key Difference : 6-carbon chain instead of 11-carbon.
b) Benzoic Acid Derivative
  • Compound : 4-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid ()
  • Molecular Formula : C₂₀H₁₅N₂O₄S₂
  • Key Difference: Undecanoic acid replaced by a benzoic acid group.
  • Impact : Enhanced rigidity and hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .

Functional Group Modifications

a) Toluidinoethyl-Substituted Analog
  • Compound: 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid ()
  • Molecular Formula : C₂₆H₂₅N₃O₅S₂
  • Key Difference: Incorporation of a toluidinoethyl group.

Physicochemical Comparison

Property Target Compound (Ethyl) Methyl Analog Diphenylpyrazole Analog Hexanoic Acid Analog
Molecular Weight ~470 (estimated) 460.61 547.73 413.51
LogP (Predicted) ~3.5 ~3.2 ~5.1 ~2.8
Solubility (mg/mL) Low (lipophilic) Moderate Very Low Moderate

Biological Activity

The compound 11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various cellular pathways, anticancer activities, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure characterized by an undecanoic acid moiety linked to a thiazolidinone ring. The presence of the indole derivative adds to its potential biological activity. The structural formula can be represented as follows:

C21H30N2O3S\text{C}_{21}\text{H}_{30}\text{N}_2\text{O}_3\text{S}

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antitumor properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Activity
Huh7 (liver cancer)<10Strong inhibition
Caco2 (colorectal)<10Strong inhibition
MDA-MB 231 (breast)>25Moderate inhibition
HCT116 (colorectal)<12Moderate inhibition

These findings suggest that the compound may interact with specific cellular pathways involved in tumor growth and proliferation, particularly through inhibition of kinases like DYRK1A, which plays a role in cell cycle regulation and apoptosis .

The proposed mechanism involves the inhibition of key kinases associated with cancer proliferation. For example, studies have reported that similar thiazolidinone derivatives inhibit DYRK1A and GSK3α/β kinases with IC50 values below 10 µM . This inhibition leads to reduced cell viability and proliferation in sensitive tumor cell lines.

Case Studies

  • In Vitro Studies : A study reported that derivatives of thiazolidinones demonstrated potent antitumor activity across multiple cancer types. The most active compound exhibited an IC50 value of less than 10 µM in Caco2 and HCT116 cell lines, indicating strong efficacy against colorectal cancer .
  • In Vivo Studies : Animal models treated with similar thiazolidinone compounds showed significant tumor size reduction compared to controls. These results underscore the potential for further development into therapeutic agents for cancer treatment.

Pharmacological Profile

The pharmacological profile of this compound indicates moderate selectivity towards COX-II inhibition, with IC50 values ranging from 0.52 to 22.25 µM observed in related compounds . This suggests potential applications in anti-inflammatory therapies alongside its anticancer properties.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound comprises three critical moieties:

  • A thiazolidinone ring with a 4-oxo-2-thioxo group, contributing to hydrogen-bonding interactions and redox activity.
  • An indole derivative substituted with an ethyl group at N1 and a keto group at C2, enabling π-π stacking and hydrophobic interactions.
  • An undecanoic acid chain (11-carbon) that enhances lipophilicity and membrane permeability.
    The (5Z)-configuration of the exocyclic double bond between the thiazolidinone and indole moieties is stereochemically critical, influencing molecular geometry and target binding .

Basic: What synthetic routes are recommended for preparing this compound?

A validated method involves:

Condensation : Reacting 1-ethyl-2-oxoindole-3-carbaldehyde with thiazolidinone precursors (e.g., 2-thioxothiazolidin-4-one) in acetic acid under reflux.

Cyclization : Using sodium acetate as a catalyst to form the thiazolidinone-indole conjugate.

Alkylation : Introducing the undecanoic acid chain via nucleophilic substitution or ester hydrolysis.
Key parameters include temperature control (70–90°C), pH adjustment, and purification via recrystallization (acetic acid/ethanol) .

Basic: What analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : To confirm the Z-configuration (via coupling constants in 1^1H NMR) and regiochemistry of substituents.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (monoisotopic mass: 460.149 Da).
  • FT-IR : Identification of thioxo (C=S, ~1200 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups.
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the planarity of the thiazolidinone-indole system .

Basic: What in vitro assays are used to evaluate its antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Assays : Assess bactericidal kinetics.
  • Biofilm Inhibition : Quantified via crystal violet staining in microtiter plates.
    Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are mandatory to validate results .

Advanced: How does the Z-configuration affect biological activity compared to the E-isomer?

The Z-configuration positions the indole and thiazolidinone moieties in a coplanar arrangement, enhancing π-stacking with DNA or enzyme active sites. In contrast, the E-isomer exhibits steric clashes, reducing binding affinity. For example, Z-isomers of analogous thiazolidinones show 10–20× higher antimicrobial potency than E-forms in MIC assays .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Alkyl Chain Length : Shortening the undecanoic acid to hexanoic (C6) reduces cytotoxicity but decreases membrane penetration.
  • Indole Substitutions : Electron-withdrawing groups (e.g., -Cl at C5) enhance antimicrobial activity by 30–50%.
  • Thiazolidinone Modifications : Replacing the thioxo group with oxo diminishes redox activity but improves metabolic stability .

Advanced: How to resolve contradictions in reported biological data across studies?

  • Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting activity.
  • Assay Standardization : Control variables like bacterial inoculum size, growth medium (e.g., Mueller-Hinton vs. LB), and incubation time.
  • Structural Confirmation : Re-characterize batches using HRMS and NMR to rule out degradation or isomerization .

Advanced: What strategies improve pharmacokinetic properties, such as oral bioavailability?

  • Prodrug Design : Esterify the carboxylic acid group to enhance intestinal absorption.
  • Lipid Nanoparticle Encapsulation : Increases solubility and reduces hepatic first-pass metabolism.
  • Metabolic Stability : Introduce fluorine atoms at the indole’s phenyl ring to block cytochrome P450 oxidation .

Advanced: How to confirm stereochemical integrity during synthesis?

  • Circular Dichroism (CD) : Detects Cotton effects indicative of chiral centers.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA).
  • NOESY NMR : Identifies spatial proximity between protons on the thiazolidinone and indole moieties .

Advanced: What mechanistic insights exist for its anticancer activity?

  • Topoisomerase II Inhibition : DNA relaxation assays show IC50_{50} values of 2–5 µM.
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in HeLa cells.
  • ROS Generation : DCFH-DA fluorescence assays reveal dose-dependent oxidative stress in MCF-7 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.